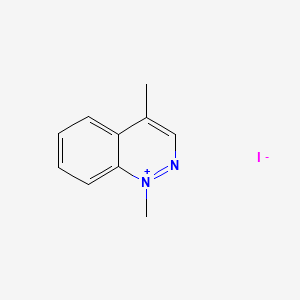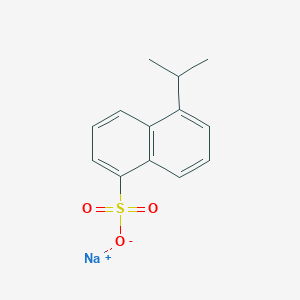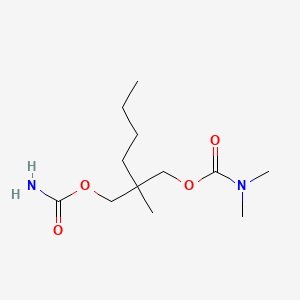
2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate involves multiple steps. The starting material, 2-Butyl-2-methyl-1,3-propanediol, undergoes a series of reactions to form the final product. The reaction conditions typically include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and continuous processing techniques. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome and the major products formed .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology and medicine, the compound’s unique properties make it useful for developing new drugs and therapeutic agents. In the industry, it is used in the production of polymers, coatings, and other materials .
Mecanismo De Acción
The mechanism of action of 2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological and chemical effects, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate include 2-Methyl-2-sec-butyl-1,3-propanediol dicarbamate (mebutamate), 2-Methyl-2-propyl-1,3-propanediol (meprobamate), and 2-Butyl-2-ethyl-1,3-propanediol .
Uniqueness: What sets this compound apart from these similar compounds is its specific chemical structure and the unique properties it imparts. These properties make it particularly valuable for certain applications, such as its use in developing new therapeutic agents and advanced materials .
Propiedades
Número CAS |
25642-75-5 |
|---|---|
Fórmula molecular |
C12H24N2O4 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-2-methylhexyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-7-12(2,8-17-10(13)15)9-18-11(16)14(3)4/h5-9H2,1-4H3,(H2,13,15) |
Clave InChI |
ODPSQUCKFGXZLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(COC(=O)N)COC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


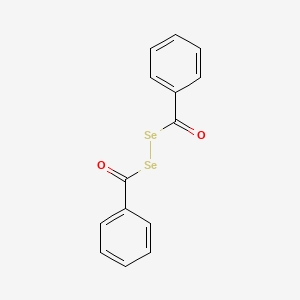
phosphanium bromide](/img/structure/B14681996.png)
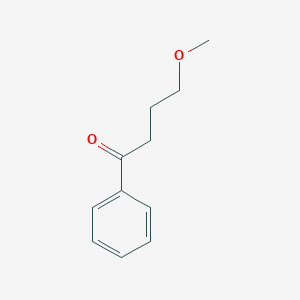
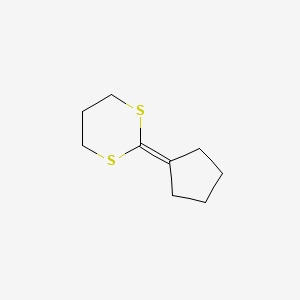
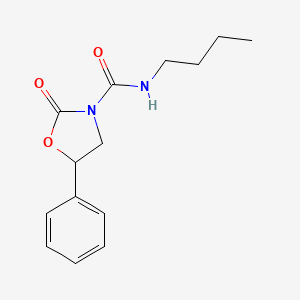
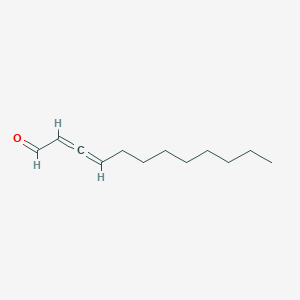
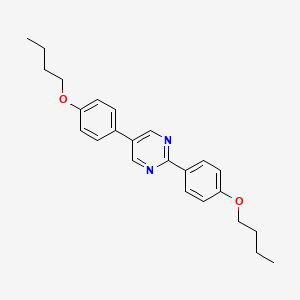
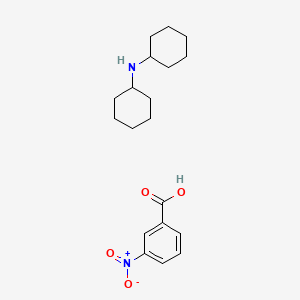
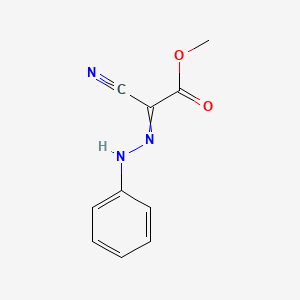
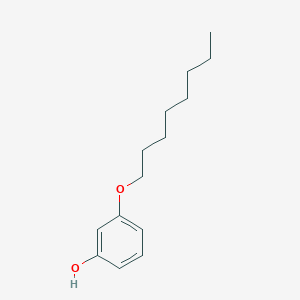
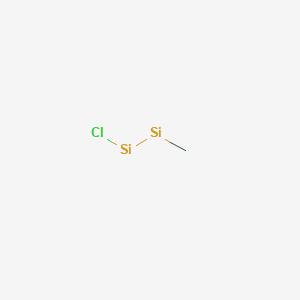
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
